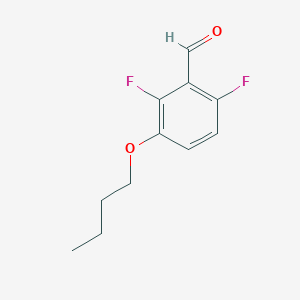

3-Butoxy-2,6-difluorobenzaldehyde

説明

Contextualization within Fluorinated Aromatic Chemistry

Fluorinated aromatic compounds are a class of organic molecules where one or more hydrogen atoms on an aromatic ring are replaced by fluorine. numberanalytics.com This substitution dramatically alters the compound's physical, chemical, and biological properties. numberanalytics.comnumberanalytics.com The high electronegativity of fluorine can enhance a molecule's lipophilicity, metabolic stability, and bioavailability, making these compounds highly valuable in pharmaceuticals and materials science. numberanalytics.com The introduction of fluorine can also influence the reactivity and stability of the aromatic system. numberanalytics.comnumberanalytics.com While the synthesis of some fluorinated aromatics can be challenging, advancements in organofluorine chemistry have expanded their accessibility and applications. numberanalytics.com

Significance of Functionalized Benzaldehydes as Synthetic Building Blocks

Benzaldehydes with additional functional groups are versatile building blocks in organic synthesis. The aldehyde group itself is highly reactive and participates in a wide range of chemical transformations. The presence of other substituents on the aromatic ring further diversifies their synthetic utility. These functionalized benzaldehydes are key components in the synthesis of polymers, pharmaceuticals, and other complex molecules. researchgate.netnih.gov For instance, they can be used to create polymer vesicles and are important in the formation of self-healing hydrogels through Schiff base reactions. researchgate.netnih.govacs.org

Overview of the Chemical Structure and Unique Features of 3-Butoxy-2,6-difluorobenzaldehyde

This compound possesses a unique combination of functional groups that make it a compound of interest for synthetic chemists. Its structure features a benzaldehyde (B42025) core, which provides a reactive aldehyde group. The two fluorine atoms at positions 2 and 6 create a sterically hindered and electron-deficient environment around the aldehyde. The butoxy group at position 3 introduces a flexible, lipophilic chain. This specific arrangement of a bulky ether group and two ortho-fluorine atoms relative to the aldehyde function is expected to impart distinct reactivity and properties to the molecule.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound and related compounds.

| Property | Value for this compound |

| CAS Number | 1706461-13-3 synquestlabs.comazurewebsites.net |

| Molecular Formula | C11H12F2O2 synquestlabs.comazurewebsites.net |

| Molecular Weight | 214.212 g/mol synquestlabs.comazurewebsites.net |

| MDL Number | MFCD27986832 synquestlabs.comazurewebsites.net |

Related Compounds

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-butoxy-2,6-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O2/c1-2-3-6-15-10-5-4-9(12)8(7-14)11(10)13/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXTJKVXHNSIYFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C(=C(C=C1)F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Butoxy 2,6 Difluorobenzaldehyde and Analogues

Strategies for Butoxy Group Introduction on Fluorinated Aromatic Scaffolds

The introduction of a butoxy group onto a fluorinated aromatic scaffold can be achieved through two main pathways: nucleophilic aromatic substitution (SNAr) and the alkylation of a corresponding phenolic derivative.

Nucleophilic Aromatic Substitution (SNAr) Pathways utilizing Difluorobenzaldehyde Precursors

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the formation of aryl ethers from activated aryl halides. libretexts.org In the context of synthesizing 3-Butoxy-2,6-difluorobenzaldehyde, this pathway would involve the reaction of a 2,6-difluorobenzaldehyde (B1295200) derivative bearing a suitable leaving group at the C3 position with a butoxide source. The fluorine atoms ortho and para to the aldehyde group activate the ring towards nucleophilic attack. masterorganicchemistry.com

The reaction typically proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups, such as the aldehyde function, is crucial for the stabilization of this intermediate and thus facilitates the substitution. masterorganicchemistry.com

An analogous SNAr reaction has been demonstrated in the synthesis of 4-aryloxybenzaldehydes. For instance, the reaction of 4-fluorobenzaldehyde (B137897) with 4-methoxyphenol (B1676288) in the presence of potassium carbonate as a base and dimethyl sulfoxide (B87167) (DMSO) as the solvent at 140°C yields the corresponding ether in a short reaction time. walisongo.ac.id This example highlights the feasibility of using an alkoxide or phenoxide to displace a fluorine atom on an activated benzaldehyde (B42025) ring.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (min) | Product |

| 4-Fluorobenzaldehyde | 4-Methoxyphenol | K₂CO₃ | DMSO | 140 | 30 | 4-(4-Methoxyphenoxy)benzaldehyde |

Table 1: Example of Nucleophilic Aromatic Substitution on a Fluorinated Benzaldehyde. walisongo.ac.id

In the synthesis of this compound, a similar approach could be envisioned starting from 2,3,6-trifluorobenzaldehyde, where the more activated fluorine at the C3 position would be selectively displaced by butoxide. Alternatively, a starting material like 3-bromo-2,6-difluorobenzaldehyde (B1291627) could be used, where the bromo group acts as the leaving group.

Alkylation of Phenolic Derivatives followed by Aldehyde Functionalization

An alternative and often more regioselective strategy involves the alkylation of a pre-existing phenolic group, followed by the introduction of the aldehyde functionality. In this approach, a precursor such as 2,6-difluoro-3-hydroxybenzaldehyde (B130997) would be alkylated with a butylating agent like butyl bromide or butyl iodide in the presence of a base.

A similar strategy has been successfully employed in the synthesis of various 2,6-dialkoxybenzaldehydes. semanticscholar.org For example, 2-hydroxy-6-methoxybenzaldehyde (B112916) can be alkylated with benzyl (B1604629) bromide using potassium carbonate as the base to yield 2-(benzyloxy)-6-methoxybenzaldehyde. This demonstrates the effectiveness of O-alkylation on a substituted hydroxybenzaldehyde.

A more comprehensive approach involves the formylation of a butoxy-difluorobenzene precursor. This would start with the butylation of 1,3-difluorophenol to form 1-butoxy-2,6-difluorobenzene, followed by a regioselective formylation at the position ortho to the butoxy group and para to one of the fluorine atoms. The ortho-directing effect of the butoxy group would favor the formation of the desired this compound. The formylation can be achieved using various methods, such as the Vilsmeier-Haack reaction or by using organolithium reagents followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). semanticscholar.org

| Phenolic Precursor | Alkylating Agent | Base | Product |

| 2-Hydroxy-6-methoxybenzaldehyde | Benzyl bromide | K₂CO₃ | 2-(Benzyloxy)-6-methoxybenzaldehyde |

| 3-Butoxyphenol | n-Octyl iodide | K₂CO₃ | 1-Butoxy-3-(octyloxy)benzene |

Table 2: Examples of O-Alkylation of Phenolic Derivatives. semanticscholar.org

Synthesis of the 2,6-Difluorobenzaldehyde Core

The 2,6-difluorobenzaldehyde scaffold is a key precursor for the synthesis of the target molecule. It can be synthesized through several routes, primarily involving halogen exchange reactions or the direct functionalization of a difluorinated arene.

Halogen Exchange Reactions from Dichlorobenzaldehyde Derivatives

A common industrial method for the synthesis of 2,6-difluorobenzaldehyde involves a halogen exchange (Halex) reaction starting from the more readily available 2,6-dichlorobenzaldehyde. google.com This reaction is typically carried out using an alkali metal fluoride, such as potassium fluoride, in a high-boiling polar aprotic solvent like sulfolane (B150427) or N-methylpyrrolidone (NMP).

The efficiency of the halogen exchange can be enhanced by the use of a phase-transfer catalyst or other additives. For example, a patent describes the use of ethylene (B1197577) glycol dialkyl ethers as catalysts for this transformation, achieving high yields at elevated temperatures. google.com

| Starting Material | Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield |

| 2,4-Dichlorobenzaldehyde | KF | Tetraethylene glycol dimethyl ether | Sulfolane | 220 | 13 | 2,4-Difluorobenzaldehyde | 74.7% |

Table 3: Halogen Exchange Reaction for the Synthesis of a Difluorobenzaldehyde. google.com

Direct Functionalization of Difluorinated Arenes

Another important route to 2,6-difluorobenzaldehyde is the direct formylation of 1,3-difluorobenzene (B1663923). prepchem.comgoogle.com This can be achieved through ortho-lithiation followed by reaction with a formylating agent. In this method, 1,3-difluorobenzene is treated with a strong base, typically an organolithium reagent such as n-butyllithium, at low temperatures. The lithiation occurs selectively at the C2 position, between the two fluorine atoms. The resulting aryllithium species is then quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF) or N-methylformanilide to introduce the aldehyde group. prepchem.comgoogle.com

| Starting Material | Reagent 1 | Reagent 2 | Solvent | Temperature (°C) | Product | Yield |

| 1,3-Difluorobenzene | n-Butyllithium | N-Methylformanilide | THF | -50 | 2,6-Difluorobenzaldehyde | 58% |

Table 4: Direct Formylation of 1,3-Difluorobenzene. prepchem.com

Advanced Synthetic Approaches and Process Optimization

To enhance the efficiency, safety, and scalability of the synthesis of this compound and its analogs, advanced synthetic methodologies and process optimization techniques are being explored.

In the context of formylation, milder and more selective reagents and catalysts are continuously being developed. For instance, the use of organocatalysts for formylation reactions can offer an alternative to harsh reagents and metal-based catalysts.

Process optimization also involves the careful selection of solvents and bases to maximize yield and minimize side reactions. For SNAr reactions, the choice of solvent can significantly impact the reaction rate, with polar aprotic solvents like DMSO, DMF, and sulfolane generally being preferred. The strength and steric hindrance of the base used in both SNAr and alkylation reactions are also critical parameters to control for achieving high selectivity.

Role of Catalysis in Yield and Selectivity Enhancement

The Williamson ether synthesis for producing this compound and its analogs is significantly influenced by the choice of catalyst, which plays a pivotal role in enhancing both the reaction yield and selectivity. The key starting material for this synthesis is 2,6-difluoro-3-hydroxybenzaldehyde, which undergoes O-alkylation with a suitable butyl halide.

Phase-Transfer Catalysis (PTC): A prominent catalytic method employed in this synthesis is phase-transfer catalysis. PTC facilitates the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase, where the reaction with the alkyl halide occurs. synquestlabs.com This is particularly advantageous as it can lead to increased reaction rates and minimize side reactions like C-alkylation. synquestlabs.com Commonly used phase-transfer catalysts include quaternary ammonium (B1175870) salts such as tetrabutylammonium (B224687) bromide (TBAB) and Aliquat 336®. synquestlabs.combyjus.com The use of PTC can allow for milder reaction conditions and the use of less expensive inorganic bases like potassium carbonate or sodium hydroxide. azurewebsites.net In some instances, minimizing the presence of water in the PTC system can favor O-alkylation over C-alkylation by reducing the selective solvation of the highly electronegative oxygen anion. synquestlabs.com

Metal-Based Catalysis: While less common for this specific transformation, metal-based catalysts can be employed in related etherification reactions. For instance, copper-catalyzed reactions have been utilized for certain O-arylation and O-alkylation processes. However, for the straightforward synthesis of this compound, the classic base-promoted Williamson synthesis with or without a phase-transfer catalyst remains the most direct approach.

The following table illustrates the impact of different catalysts on the O-alkylation of phenolic compounds, providing insights into potential catalytic systems for the synthesis of this compound.

| Catalyst | Substrate | Alkylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Tetrabutylammonium Bromide (TBAB) | Salicylamide | Ethylating Agent | Water (Microwave) | - | 94 | semanticscholar.org |

| Aliquat 336® | Substituted Phenol | Alkyl Halide | Organic Solvent | - | High | byjus.com |

| Potassium Carbonate | 2,6-dihydroxybenzaldehyde | Alkyl Iodide | Acetone | Reflux | Moderate | google.com |

| Sodium Hydride | 3,3-dimethyl-cyclohexanol | Butyl Tosylate | - | - | - | mdpi.com |

Influence of Solvent Systems and Reaction Conditions

The choice of solvent and the optimization of reaction conditions are critical factors that significantly impact the efficiency and outcome of the synthesis of this compound. The reaction, typically a nucleophilic aromatic substitution (SNAr) or a standard Williamson ether synthesis, is highly sensitive to the polarity and nature of the solvent.

Solvent Effects: Aprotic polar solvents such as acetonitrile (B52724) and N,N-dimethylformamide (DMF) are commonly used in Williamson ether synthesis as they can effectively solvate the cation of the alkoxide salt, leaving the alkoxide anion more nucleophilic and available for reaction. azurewebsites.netorganicchemistrytutor.com The use of protic solvents, on the other hand, can slow down the reaction rate by solvating the nucleophile through hydrogen bonding, thereby reducing its reactivity. organicchemistrytutor.com

For industrial applications, the selection of a solvent also involves considerations of cost, safety, and environmental impact. Toluene, for example, has been used as a solvent in the industrial production of related difluorobenzaldehydes. fluorine1.ru

Reaction Conditions: The temperature and duration of the reaction are crucial parameters to control. Typical Williamson ether syntheses are conducted at temperatures ranging from 50 to 100 °C, with reaction times of 1 to 8 hours. azurewebsites.net The specific conditions are dependent on the reactivity of the substrates and the catalyst used. For instance, in the industrial production of 2,6-difluorobenzaldehyde via a halogen exchange reaction, temperatures of 150-155 °C for 3-4 hours are employed. fluorine1.ru

The table below summarizes the influence of different solvent systems and reaction conditions on analogous etherification reactions.

| Solvent | Base | Temperature (°C) | Time (h) | Substrate | Yield (%) | Reference |

| Acetonitrile | K₂CO₃ | Reflux | 10 | 3-methoxyphenol | 70-90 | google.com |

| DMF | NaHCO₃/NaI | 40 | 20 | 3,4-dihydroxybenzaldehyde | 71 | google.com |

| Toluene/Sulfolane | KF | 150-155 | 3-4 | 2,6-dichlorobenzaldehyde | >85 | fluorine1.ru |

| Water (Microwave) | - | - | 0.03 | Salicylamide | 94 | semanticscholar.org |

Emerging Methodologies for Efficient Production

Recent advancements in synthetic chemistry have led to the development of more efficient and sustainable methods for ether synthesis, which can be applied to the production of this compound. These emerging methodologies focus on increasing reaction rates, improving yields, and simplifying work-up procedures.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. google.com In the context of Williamson ether synthesis, microwave-assisted methods can significantly reduce reaction times from hours to minutes and often lead to higher yields compared to conventional heating. semanticscholar.org This is attributed to the efficient and uniform heating of the reaction mixture. For instance, the synthesis of ethenzamide via O-alkylation was achieved in 90 seconds with a 92% yield under microwave irradiation, compared to 15 minutes and 79% yield with conventional heating.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automated, multi-step synthesis. Flow reactors can operate at elevated temperatures and pressures, enabling reactions that are difficult to control in batch mode. This technology has been successfully applied to various organic transformations, including oxidations and aldol (B89426) reactions, demonstrating its potential for the efficient and scalable production of fine chemicals like this compound.

Ionic Liquids as Designer Solvents: Ionic liquids (ILs) are salts with low melting points that are gaining attention as "designer solvents" in organic synthesis. azurewebsites.net They can be tailored to optimize specific reactions. For nucleophilic aromatic substitution reactions, certain ionic liquids have been shown to dramatically increase reaction yields compared to conventional molecular solvents, sometimes even eliminating the need for an external base. azurewebsites.net The choice of the anion in the ionic liquid is crucial for its effectiveness. azurewebsites.net

Sustainable and Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact and enhance safety and efficiency.

Application of Alternative Solvents and Reaction Media

A key aspect of green chemistry is the replacement of volatile and hazardous organic solvents with more environmentally benign alternatives.

Water as a Solvent: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Microwave-assisted organic synthesis in aqueous media has proven to be a practical and efficient approach for various reactions, including nucleophilic substitutions. The use of water as a solvent can simplify product isolation and reduce the generation of organic waste. Surfactants can be employed in aqueous media to facilitate the reaction of water-insoluble organic compounds by creating micelles that act as microreactors.

Ionic Liquids: As mentioned previously, ionic liquids are considered greener alternatives to volatile organic compounds (VOCs) due to their low vapor pressure, which reduces air pollution. azurewebsites.net They can also be recycled and reused, further enhancing the sustainability of the process.

Solvent-Free Reactions: Conducting reactions in the absence of a solvent is another effective green chemistry approach. Solvent-free O-alkylation reactions have been successfully carried out, for example, in the synthesis of ethenzamide, yielding good results in short reaction times, especially when combined with microwave irradiation.

Energy-Efficient Synthetic Protocols

Reducing energy consumption is a fundamental principle of green chemistry.

Flow Chemistry: Flow reactors, with their high surface-area-to-volume ratio, allow for excellent heat transfer, enabling precise temperature control and reducing the energy required to maintain reaction conditions. This efficiency is particularly beneficial for large-scale industrial production.

Catalysis: The use of highly efficient catalysts, such as phase-transfer catalysts, can enable reactions to proceed under milder conditions (lower temperatures and pressures), thus conserving energy. byjus.com Catalytic processes are inherently more energy-efficient than stoichiometric reactions as the catalyst is used in small amounts and can often be recycled.

Chemical Reactivity and Reaction Mechanisms of 3 Butoxy 2,6 Difluorobenzaldehyde

Transformations Involving the Aldehyde Functionality

The aldehyde group is a key site of reactivity in 3-Butoxy-2,6-difluorobenzaldehyde, readily undergoing a variety of transformations common to aromatic aldehydes. These reactions are fundamental in synthetic organic chemistry for the construction of more complex molecular architectures.

The electrophilic carbon atom of the carbonyl group in this compound is susceptible to attack by a wide range of nucleophiles. This fundamental reaction proceeds via the formation of a tetrahedral intermediate, which can then be protonated to yield the corresponding alcohol. The presence of two electron-withdrawing fluorine atoms on the aromatic ring enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to non-fluorinated benzaldehydes.

Common nucleophiles that can participate in this reaction include organometallic reagents such as Grignard reagents (R-MgBr) and organolithium compounds (R-Li), as well as cyanide ions (CN⁻) and acetylides. For instance, the reaction with a Grignard reagent would lead to the formation of a secondary alcohol.

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent | Product |

|---|---|---|

| Methyl | CH₃MgBr | 1-(3-Butoxy-2,6-difluorophenyl)ethanol |

| Phenyl | C₆H₅Li | (3-Butoxy-2,6-difluorophenyl)(phenyl)methanol |

This compound can serve as the electrophilic partner in condensation reactions with enolizable carbonyl compounds. A prominent example is the Claisen-Schmidt condensation, a type of crossed-aldol condensation, which is instrumental in the synthesis of α,β-unsaturated carbonyl compounds. google.com In this reaction, an enolate, typically generated from a ketone or ester, attacks the aldehyde to form a β-hydroxy carbonyl compound, which then readily dehydrates to yield the conjugated system.

This reaction is generally carried out under basic or acidic conditions. The choice of catalyst and reaction conditions can influence the yield and stereoselectivity of the product. The condensation of this compound with a ketone like acetone, for instance, would produce a chalcone derivative.

Table 2: Claisen-Schmidt Condensation of this compound

| Enolizable Compound | Base/Acid Catalyst | Product |

|---|---|---|

| Acetone | NaOH | 4-(3-Butoxy-2,6-difluorophenyl)but-3-en-2-one |

| Acetophenone | KOH | 1-(3-Butoxy-2,6-difluorophenyl)-3-phenylprop-2-en-1-one |

The aldehyde functionality of this compound can be readily reduced to a primary alcohol or a methyl group, depending on the reducing agent employed. Common reagents for the reduction to an alcohol include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Furthermore, this compound is a suitable substrate for reductive amination. This powerful transformation allows for the formation of C-N bonds by reacting the aldehyde with an amine in the presence of a reducing agent. The reaction proceeds through the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine. A variety of reducing agents can be used, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a particularly mild and selective option.

Table 3: Reductive Transformations of this compound

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Reduction to Alcohol | NaBH₄, MeOH | (3-Butoxy-2,6-difluorophenyl)methanol |

| Reductive Amination | Aniline (B41778), NaBH(OAc)₃ | N-((3-Butoxy-2,6-difluorophenyl)methyl)aniline |

Olefination reactions provide a versatile method for converting the carbonyl group of this compound into a carbon-carbon double bond. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are two of the most widely used olefination methods. prepchem.com

The Wittig reaction employs a phosphonium ylide (a Wittig reagent) to react with the aldehyde, forming an oxaphosphetane intermediate that collapses to yield an alkene and a phosphine oxide. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide.

The Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction, utilizes a phosphonate carbanion. sigmaaldrich.com This method often offers advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic carbanions and easier removal of the phosphate byproduct. The HWE reaction typically favors the formation of (E)-alkenes. sigmaaldrich.com

Table 4: Olefination of this compound

| Reaction Type | Reagent | Product |

|---|---|---|

| Wittig Reaction | Methyltriphenylphosphonium bromide/n-BuLi | 1-Butoxy-2,4-difluoro-3-vinylbenzene |

Reactivity of the Fluorinated Aromatic Ring System

The presence of two fluorine atoms on the aromatic ring significantly influences its reactivity, particularly towards nucleophilic attack.

The fluorine atoms in this compound, being highly electronegative, activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the carbon atom bearing a leaving group (in this case, a fluorine atom), leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the fluoride ion restores the aromaticity of the ring.

The rate of SNAr reactions is influenced by the nature of the nucleophile, the solvent, and the presence of electron-withdrawing groups on the aromatic ring. The aldehyde group, being electron-withdrawing, further activates the ring for this type of substitution, particularly at the ortho and para positions. Given the substitution pattern of this compound, both fluorine atoms are activated by the aldehyde group. Strong nucleophiles such as alkoxides, thiolates, and amines can displace one of the fluorine atoms.

Table 5: Nucleophilic Aromatic Substitution on this compound

| Nucleophile | Reagent | Product (Major Isomer) |

|---|---|---|

| Methoxide | NaOMe | 3-Butoxy-2-fluoro-6-methoxybenzaldehyde |

| Thiophenoxide | PhSNa | 3-Butoxy-2-fluoro-6-(phenylthio)benzaldehyde |

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is governed by the combined directing effects of its three types of substituents.

Butoxy Group (-OBu): As an alkoxy group, it is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance.

Fluorine Atoms (-F): Halogens are deactivating groups due to their inductive electron withdrawal but are also ortho, para-directing because of resonance electron donation.

Aldehyde Group (-CHO): This is a moderately strong deactivating group and a meta-director through both inductive and resonance electron withdrawal.

The substitution pattern can be predicted by analyzing the activation and directing effects at the two available positions on the aromatic ring: C4 and C5.

| Position | Influence of Butoxy (at C3) | Influence of Fluorine (at C2) | Influence of Fluorine (at C6) | Influence of Aldehyde (at C1) | Net Effect | Predicted Reactivity |

| C4 | ortho (Activating) | meta (Deactivating) | meta (Deactivating) | ortho (Deactivating) | Strong activation from the butoxy group is counteracted by deactivation from the adjacent aldehyde and meta-directing fluorines. Steric hindrance from the adjacent butoxy group is also significant. | Minor or no substitution |

| C5 | para (Activating) | para (Directing) | ortho (Directing) | meta (Deactivating) | Strongly activated by the para-butoxy group. The aldehyde directs meta to this position, which does not conflict. Both fluorine atoms also direct towards this position. | Major site of substitution |

Based on this analysis, electrophilic attack is overwhelmingly favored at the C5 position . This position is electronically enriched by the powerful para-directing butoxy group and is the consensus target for the directing effects of the fluorine atoms, while also being the least deactivated position relative to the aldehyde group.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Heck-type, C–H activation)

While no specific examples of transition metal-catalyzed cross-coupling reactions involving this compound are documented, its potential reactivity can be inferred.

Heck-type Reactions: The classical Mizoroki-Heck reaction involves the coupling of an alkene with an aryl halide or triflate. wikipedia.orglibretexts.org Since this compound lacks a suitable leaving group like a halide or triflate, it would not be a standard substrate for this reaction. However, variations of the Heck reaction involving C-H activation are plausible.

C–H Activation: The C-H bonds at the C4 and C5 positions are potential sites for direct functionalization via transition metal catalysis. mdpi.com

C5-H Activation: This position is the most electron-rich due to the influence of the butoxy group, making it a more likely candidate for electrophilic-type C-H activation pathways (e.g., palladation).

C4-H Activation: While electronically less favored, ortho-C-H activation directed by a coordinating group is a powerful synthetic tool. The oxygen of the butoxy group or the aldehyde could potentially act as a directing group, although the formation of a six-membered palladacycle via the butoxy group is less common than five-membered cycles.

Given the electronic bias, palladium-catalyzed C-H activation and subsequent coupling with alkenes (a Catellani-type or Fujiwara-Morita reaction) would be predicted to occur at the C5 position.

Stereochemical Aspects of Reactions Involving this compound

This compound is an achiral molecule. Stereochemistry would become a relevant aspect in reactions where either a new stereocenter is created or the molecule interacts with a chiral reagent.

Nucleophilic Addition to the Aldehyde: The most direct way to introduce stereochemistry is through the reaction of the aldehyde carbonyl group. The addition of a chiral nucleophile or the use of a chiral catalyst with an achiral nucleophile would lead to the formation of a stereocenter at the benzylic carbon. For example, asymmetric reduction or Grignard addition would produce chiral secondary alcohols. The stereochemical outcome would depend on the specific reagents and conditions employed, following established models of asymmetric induction.

Reactions on the Butoxy Chain: While less common, reactions targeting the butoxy group, such as enzymatic hydroxylation, could potentially introduce a stereocenter within the alkyl chain.

Without experimental data, any discussion of diastereoselectivity or enantioselectivity remains speculative.

Detailed Mechanistic Investigations of Key Reactions

No detailed mechanistic investigations for reactions involving this compound have been published. However, the mechanisms for its predicted reactions would follow established pathways.

Mechanism of Electrophilic Aromatic Substitution at C5:

Generation of Electrophile (E+): An active electrophile is generated from the reagents (e.g., Br+ from Br2/FeBr3).

Formation of the Sigma Complex: The π-system of the aromatic ring, activated at the C5 position, attacks the electrophile. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge in this intermediate can be delocalized onto the C4, C6, and, most importantly, the oxygen atom of the butoxy group at C3, which provides significant stabilization.

Deprotonation: A weak base removes the proton from the C5 carbon, restoring the aromaticity of the ring and yielding the final substituted product. This step is typically fast.

The rate-determining step is the formation of the highly stabilized sigma complex, confirming the preference for substitution at the C5 position.

Based on a comprehensive search of available scientific literature, there is currently no specific information detailing the applications of the chemical compound This compound in the synthesis of the heterocyclic systems, natural product analogues, bioactive scaffolds, or advanced materials as outlined in the requested article structure.

Extensive searches for the use of "this compound" as a synthetic intermediate in the construction of pyrrole (B145914) derivatives, isoquinoline (B145761) derivatives, benzimidazole (B57391) and thiouracil derivatives, or porphyrin and tetrapyrrole architectures did not yield any specific research findings or methodologies. Similarly, no literature was found that describes its application in the synthesis of natural product analogues, the development of bioactive scaffolds, or its contribution to advanced materials.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline, as the foundational information linking "this compound" to these specific applications is not present in the public scientific domain.

It is possible that the synthetic utility of this particular compound has not yet been explored or published, or it may be a novel compound with research findings that are not yet widely disseminated. Without any primary or secondary literature sources detailing its reactivity and applications in these specific contexts, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.

Consequently, the following sections of the requested article cannot be provided:

Applications of 3 Butoxy 2,6 Difluorobenzaldehyde As a Versatile Synthetic Intermediate4.1. Construction of Complex Heterocyclic Systems4.1.1. Pyrrole Derivatives4.1.2. Isoquinoline Derivatives4.1.3. Benzimidazole and Thiouracil Derivatives4.1.4. Porphyrin and Tetrapyrrole Architectures4.2. Synthesis of Natural Product Analogues and Bioactive Scaffolds4.3. Contribution to the Development of Advanced Materials

Contribution to the Development of Advanced Materials

Precursor for Liquid Crystal Intermediates

The field of liquid crystals (LCs) heavily relies on the design and synthesis of molecules with specific anisotropic properties. Fluorinated organic compounds are of particular interest in this area due to their ability to influence dielectric anisotropy, viscosity, and other crucial parameters of LC materials. beilstein-journals.org The combination of the rigid difluorinated phenyl ring and the flexible butoxy side chain in this compound makes it an excellent precursor for the synthesis of novel liquid crystal intermediates. nih.govrsc.orggoogle.com The aldehyde functionality can be readily transformed into various mesogenic cores, such as Schiff bases or stilbenes, which are common motifs in liquid crystalline structures. koyauniversity.org

Building Block for Polymeric Materials

The difunctional nature of this compound, possessing both an aldehyde group and activated C-F bonds, makes it a promising monomer for the synthesis of advanced polymeric materials. Specifically, it can be utilized in the synthesis of poly(aryl ether ketone)s (PAEKs) or related high-performance polymers. titech.ac.jpgoogle.com The aldehyde group can be converted to a hydroxyl or other reactive group, which can then participate in nucleophilic aromatic substitution reactions with other difluoro- or dichloro-aromatic monomers to build the polymer backbone. The butoxy group can enhance the solubility and processability of the resulting polymers, while the fluorine atoms contribute to their thermal stability and chemical resistance.

Role in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of diverse compounds for high-throughput screening in drug discovery and materials science. umn.educapes.gov.br Benzaldehyde (B42025) derivatives are frequently used as scaffolds in the construction of combinatorial libraries due to the versatility of the aldehyde group in a wide range of chemical transformations. nih.gov this compound can serve as a key building block in the generation of focused libraries of compounds. The aldehyde can be readily converted into imines, amines, alcohols, or alkenes, while the butoxy and difluoro-substituted phenyl ring provides a constant core with specific steric and electronic properties. This allows for the systematic exploration of the chemical space around this scaffold to identify molecules with desired biological or material properties. nih.govacs.org

Integration into Multi-Step Total Synthesis Pathways for Complex Molecules

The total synthesis of complex natural products and other architecturally challenging molecules often requires the use of highly functionalized and strategically designed building blocks. libretexts.org Benzaldehyde derivatives are common starting materials in many total synthesis campaigns. The unique substitution pattern of this compound, with its orthogonal reactive sites, makes it an attractive starting point or intermediate in the synthesis of complex targets. The aldehyde can be used to construct key carbon-carbon or carbon-heteroatom bonds, while the butoxy and difluoro substituents can be carried through the synthetic sequence to be present in the final molecule or be used to direct subsequent transformations.

Spectroscopic Characterization and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For 3-Butoxy-2,6-difluorobenzaldehyde, ¹H, ¹⁹F, and ¹³C NMR, along with two-dimensional techniques, provide a complete picture of its molecular framework.

Proton (¹H) NMR for Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons in the butoxy group and on the aromatic ring, as well as the aldehydic proton.

The butoxy group protons would appear as follows:

A triplet at approximately 0.9-1.0 ppm for the terminal methyl (CH₃) group, coupled to the adjacent methylene (B1212753) group.

A sextet around 1.4-1.6 ppm for the second methylene (CH₂) group.

A quintet around 1.7-1.9 ppm for the third methylene (CH₂) group.

A triplet at approximately 4.0-4.2 ppm for the methylene group attached to the oxygen atom (OCH₂), which is deshielded due to the electronegative oxygen.

The aromatic protons would exhibit a complex splitting pattern due to coupling with each other and with the adjacent fluorine atoms. There are two aromatic protons, and their chemical shifts are influenced by the electron-donating butoxy group and the electron-withdrawing fluorine atoms and aldehyde group.

The aldehydic proton is highly deshielded and would appear as a singlet at a chemical shift of approximately 10.3 ppm.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aldehyde (-CHO) | ~10.3 | s |

| Aromatic (H-4, H-5) | 7.0 - 7.5 | m |

| Butoxy (-OCH₂-) | ~4.1 | t |

| Butoxy (-CH₂-) | ~1.8 | quin |

| Butoxy (-CH₂-) | ~1.5 | sex |

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Characterization

¹⁹F NMR spectroscopy is essential for characterizing the fluorine environments in the molecule. With two fluorine atoms attached to the benzene (B151609) ring at positions 2 and 6, the ¹⁹F NMR spectrum is expected to show two distinct signals if the molecule is unsymmetrical, or one signal if they are chemically equivalent. Due to the butoxy group at position 3, the two fluorine atoms are in different chemical environments. They will likely appear as multiplets due to coupling with each other and with the aromatic protons. The chemical shifts would be in the typical range for aryl fluorides.

Carbon-13 (¹³C) NMR for Carbon Backbone Determination

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The aldehydic carbon will be the most deshielded, appearing around 185-195 ppm.

The aromatic carbons will appear in the range of 110-165 ppm. The carbons attached to the fluorine atoms (C-2 and C-6) will show large one-bond carbon-fluorine coupling constants (¹JCF). The carbon attached to the butoxy group (C-3) and the carbon attached to the aldehyde group (C-1) will also be clearly identifiable.

The butoxy group carbons will appear in the upfield region of the spectrum, typically between 14 and 70 ppm.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aldehyde (C=O) | ~190 |

| Aromatic (C-F) | ~160 (d, ¹JCF ≈ 250 Hz) |

| Aromatic (C-O) | ~155 |

| Aromatic (C-H) | 110 - 130 |

| Butoxy (-OCH₂-) | ~69 |

| Butoxy (-CH₂-) | ~31 |

| Butoxy (-CH₂-) | ~19 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR techniques are invaluable for assembling the complete molecular structure.

COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons, for instance, within the butoxy chain and between adjacent aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) would correlate each proton with the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away. This is particularly useful for confirming the placement of the substituents on the aromatic ring, for example, by showing a correlation between the aldehydic proton and the C-2/C-6 carbons, and between the OCH₂ protons of the butoxy group and the C-3 carbon of the ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight of 214.21.

The fragmentation pattern would likely involve the following key fragment ions:

Loss of the butoxy group, resulting in a fragment at m/z [M - 73]⁺.

Loss of a butyl group, leading to a fragment at m/z [M - 57]⁺.

Cleavage of the aldehyde group, with loss of CHO, giving a fragment at m/z [M - 29]⁺.

A McLafferty rearrangement is also possible, involving the transfer of a gamma-hydrogen from the butoxy chain to the carbonyl oxygen, followed by the elimination of butene.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation at specific frequencies.

The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

A strong, sharp peak around 1700-1720 cm⁻¹ corresponding to the C=O stretching of the aldehyde group.

C-H stretching vibrations of the aldehyde group would appear as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹ .

Aromatic C=C stretching vibrations would be observed in the region of 1450-1600 cm⁻¹ .

The C-O stretching of the ether linkage of the butoxy group would show a strong absorption band around 1200-1250 cm⁻¹ .

The C-F stretching vibrations of the two fluorine atoms attached to the aromatic ring would appear as strong bands in the region of 1100-1300 cm⁻¹ .

C-H stretching of the aliphatic butoxy group would be observed around 2850-3000 cm⁻¹ .

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretch (alkane) | 2850 - 3000 | Medium-Strong |

| C-H stretch (aldehyde) | 2720, 2820 | Weak |

| C=O stretch (aldehyde) | 1700 - 1720 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium |

| C-O stretch (ether) | 1200 - 1250 | Strong |

High-Resolution Analytical Techniques for Purity and Structural Integrity

The assessment of purity and confirmation of the structural integrity of this compound would be rigorously performed using high-resolution analytical methods. These techniques are crucial for separating the compound from any starting materials, byproducts, or degradants, and for providing initial structural information.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for purity assessment. For a compound like this compound, a reversed-phase HPLC method would likely be developed. This would typically involve a C18 stationary phase with a mobile phase gradient of water and an organic solvent such as acetonitrile (B52724) or methanol. Detection via a diode-array detector (DAD) or a UV detector would allow for the quantification of the main peak area relative to any impurities, thus establishing the compound's purity percentage.

Gas Chromatography-Mass Spectrometry (GC-MS): Given the volatility of benzaldehyde (B42025) derivatives, GC-MS is another powerful tool for both purity analysis and structural confirmation. The sample would be vaporized and separated on a capillary column based on its boiling point and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum corresponding to the fragmentation pattern of the molecule. The molecular ion peak would confirm the molecular weight, and the fragmentation pattern would offer clues to the compound's structure, such as the loss of the butoxy group or the aldehyde function.

A hypothetical data table for the analysis of this compound using these techniques is presented below.

| Analytical Technique | Parameter | Expected Observation |

| HPLC | Retention Time | Dependent on specific column and mobile phase conditions. |

| Purity (by area %) | >98% (typical for a purified compound) | |

| GC-MS | Molecular Ion Peak (M+) | m/z = 214.21 |

| Key Fragmentation Ions | Fragments corresponding to the loss of the butyl group (C₄H₉), butoxy group (OC₄H₉), and the aldehyde group (CHO). |

X-ray Crystallography of Derivatives for Solid-State Structural Data

While obtaining single crystals of this compound suitable for X-ray diffraction might be challenging, the formation of derivatives, particularly Schiff bases, is a common and effective strategy to facilitate crystallographic analysis. Schiff bases are typically formed through the condensation reaction of an aldehyde or ketone with a primary amine. These derivatives often yield stable, crystalline solids.

The reaction of this compound with various primary amines (e.g., aniline (B41778) or substituted anilines) would produce a series of Schiff base derivatives. If suitable single crystals of these derivatives can be grown, X-ray crystallography would provide precise three-dimensional coordinates of each atom in the crystal lattice. This analysis would unequivocally confirm the molecular structure, including bond lengths, bond angles, and torsional angles. Furthermore, the crystallographic data would reveal details about the planarity of the aromatic ring, the conformation of the butoxy chain, and the stereochemistry of the imine bond. Intermolecular interactions, such as hydrogen bonding or π-stacking, which dictate the packing of molecules in the solid state, would also be elucidated.

A prospective data table summarizing the type of information that would be obtained from such a study is shown below.

| Crystallographic Parameter | Information Provided |

| Crystal System and Space Group | The symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the repeating unit of the crystal. |

| Bond Lengths (e.g., C=N, C-O, C-F) | Precise distances between atoms, confirming the bonding arrangement. |

| Bond Angles (e.g., C-C-C, C-N-C) | The angles between adjacent bonds, defining the molecular geometry. |

| Torsional Angles | Information about the conformation of flexible parts of the molecule, such as the butoxy group. |

Computational Chemistry and Theoretical Studies on 3 Butoxy 2,6 Difluorobenzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. DFT calculations for 3-Butoxy-2,6-difluorobenzaldehyde would provide fundamental insights into its geometry, stability, and electronic properties. Such studies are commonly performed on substituted benzaldehydes to understand the influence of various functional groups on the aromatic system. researchgate.netnih.govcanterbury.ac.uk

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional structure.

A crucial aspect of this would be the conformational analysis of the butoxy group. The rotation around the C-O bonds of the butoxy chain leads to various conformers, each with a distinct energy level. Theoretical calculations can identify the most stable conformer and the energy barriers between different conformations. researchgate.net This information is critical as the conformation can significantly influence the molecule's reactivity and physical properties.

Table 1: Hypothetical Optimized Geometric Parameters for the Most Stable Conformer of this compound

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Length | C(aryl)-C(aldehyde) | 1.48 |

| C=O | 1.22 | |

| C(aryl)-O(butoxy) | 1.37 | |

| C(aryl)-F | 1.35 | |

| Bond Angle | C(aryl)-C(aryl)-C(aldehyde) | 121.0 |

| O=C-H | 123.5 | |

| Dihedral Angle | C(aryl)-C(aryl)-C=O | 0.0 or 180.0 |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. synquestlabs.com

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For this compound, the electron-withdrawing fluorine atoms and the electron-donating butoxy group would significantly influence the energies and distributions of these orbitals.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is plotted onto the electron density surface and color-coded to indicate regions of varying electrostatic potential. Red areas signify regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas denote regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or near-neutral potential.

For this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the carbonyl group, making it a prime site for protonation and nucleophilic attack. The fluorine atoms would also create electronegative regions, while the butoxy group's oxygen would also present a site of negative potential. Such maps are invaluable for predicting intermolecular interactions and the sites of chemical reactions. researchgate.netnih.gov

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units (Lewis-like structures). It examines charge transfer interactions (delocalization) between filled donor NBOs and empty acceptor NBOs. These interactions, known as hyperconjugation, contribute to the stability of the molecule.

In this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the oxygen and fluorine atoms into the aromatic ring and the carbonyl group. It would also describe the hybridization of the atomic orbitals involved in bonding. The analysis of donor-acceptor interactions provides quantitative insights into the electronic effects of the substituents on the benzaldehyde (B42025) core.

Quantum Chemical Descriptors for Reactivity Prediction

From the electronic properties calculated using DFT, several quantum chemical descriptors can be derived to predict the reactivity of this compound. These descriptors provide a quantitative measure of various aspects of a molecule's reactivity.

Table 3: Hypothetical Quantum Chemical Descriptors for this compound

| Descriptor | Definition | Predicted Value |

| Ionization Potential (I) | -EHOMO | 6.5 eV |

| Electron Affinity (A) | -ELUMO | 1.8 eV |

| Electronegativity (χ) | (I + A) / 2 | 4.15 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.35 eV |

| Chemical Softness (S) | 1 / (2η) | 0.21 eV-1 |

| Electrophilicity Index (ω) | χ2 / (2η) | 3.66 eV |

These descriptors help in understanding the global reactivity of the molecule. For instance, a higher electrophilicity index suggests a greater capacity to act as an electrophile.

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT calculations provide static pictures of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of the molecule over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational space at a given temperature.

For this compound, an MD simulation would reveal the flexibility of the butoxy chain and how it explores different conformations in solution or in the gas phase. This is particularly important for understanding how the molecule might interact with a biological receptor or a catalyst, where conformational flexibility can play a key role in binding. The simulations can also provide insights into the time-averaged properties of the molecule, which can be compared with experimental data.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies (for related derivatives)

While specific Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies on this compound are not extensively documented in publicly available literature, a wealth of research on related benzaldehyde derivatives provides a strong framework for understanding its potential behavior. These studies establish predictive relationships between the molecular structures of benzaldehyde derivatives and their biological activities or physicochemical properties. By examining these models, it is possible to infer the likely influence of the butoxy and difluoro substituents of this compound on its characteristics.

Research in this area often employs a variety of computational techniques, including Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA), and various regression methods, to develop robust predictive models. These models are built upon calculated molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties.

A notable QSAR study investigated a series of benzaldehyde derivatives as inhibitors of phenoloxidase, an important enzyme in insects. nih.gov This research successfully developed 3D-QSAR models with high predictive power, indicating that the inhibitory activity is strongly correlated with the three-dimensional arrangement of steric and electrostatic fields around the benzaldehyde scaffold. nih.gov For instance, the study on benzaldehyde thiosemicarbazone derivatives as phenoloxidase inhibitors resulted in robust CoMFA and CoMSIA models, suggesting that these computational approaches can effectively guide the design of novel inhibitors. nih.gov

Another study focused on a group of 18 benzaldehyde derivatives and their inhibitory effects on phenoloxidase from Sacrophaga neobelliaria. nih.gov The findings highlighted the critical role of the substituent at the para position of the aldehyde group. nih.gov Specifically, the hydrophobicity of this substituent was a major determinant of inhibitory activity. nih.gov The study also noted that an ortho-hydroxyl group enhanced inhibitory potential, likely through the formation of an intramolecular hydrogen bond. nih.gov

In the realm of QSPR, research has been conducted to model the 17O carbonyl chemical shifts in substituted benzaldehydes. acs.org This study demonstrated that QSPR models, built using electronic and steric descriptors, could accurately predict these chemical shifts. acs.org The success of these models suggests that the electronic environment around the carbonyl group, which would be influenced by the fluorine and butoxy groups in this compound, is a key factor in determining this spectroscopic property. acs.org

Furthermore, QSAR models have been developed for other biological targets. For example, a study on benzylidene derivatives as selective cyclooxygenase-2 (COX-2) inhibitors utilized the k-nearest neighbor molecular field analysis (kNN-MFA) method to create a predictive 3D-QSAR model. researchgate.net The model's ability to accurately predict the activity of a diverse test set of compounds underscores the utility of this approach in designing new anti-inflammatory agents. researchgate.net

The table below summarizes key findings from QSAR and QSPR studies on benzaldehyde derivatives, which can provide insights into the potential properties and activities of this compound.

| Study Focus | Derivatives Studied | Key Findings | Modeling Techniques | Relevant Descriptors |

| Phenoloxidase Inhibition nih.gov | Benzaldehyde thiosemicarbazone, Benzaldehyde, and Benzoic acid families | Developed robust 3D-QSAR models for predicting inhibitory activity. | CoMFA, CoMSIA, Flexible Docking | Molecular interaction fields |

| Phenoloxidase Inhibition nih.gov | 18 Benzaldehyde derivatives | Hydrophobicity of the para-substituent is a major factor in inhibition. An ortho-hydroxyl group enhances activity. | Stepwise Multiple Regression, Principal Component Analysis | Hansch-Fujita π value, Electronic effects |

| 17O Carbonyl Chemical Shifts acs.org | 50 Substituted Benzaldehydes | QSPR models accurately predicted 17O chemical shifts. | Partial Least-Squares Regression, Principal Component Regression | Electronic and steric descriptors |

| COX-2 Inhibition researchgate.net | Benzylidene derivatives | Generated a predictive 3D-QSAR model for COX-2 inhibitory activity. | k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) | Steric and electrostatic fields |

| Antiulcer Activity researchgate.net | N-((3-Benzamido-4-oxo-3,4-Dihydroquinazolin-2-yl)methyl)-N-(Substituted) Phenyl Benzamide | Developed a QSAR model to relate molecular structure to H+/K+-ATPase inhibitory activity. | Genetic Function Approximation | Not specified |

These studies collectively demonstrate the power of QSAR and QSPR in elucidating the structure-function relationships within the benzaldehyde class of compounds. The consistent finding across different studies is that electronic, steric, and hydrophobic properties of the substituents play a pivotal role in determining the biological activity and physicochemical properties of these molecules. Therefore, it can be extrapolated that the electron-withdrawing nature of the two fluorine atoms and the hydrophobic and steric bulk of the butoxy group in this compound will be significant determinants of its chemical and biological profile.

Future Research Directions and Perspectives

Unexplored Synthetic Routes and Functionalization Strategies

The synthesis of functionalized benzaldehydes is a cornerstone of organic chemistry. acs.org While standard methods for introducing an alkoxy group to a difluorinated aromatic ring likely apply, future research could focus on more efficient and sustainable approaches. One-pot methodologies, combining the reduction of a suitable precursor like a Weinreb amide with subsequent cross-coupling, could offer a streamlined route to 3-Butoxy-2,6-difluorobenzaldehyde and its derivatives. acs.org The development of novel catalytic systems for the direct C-H butoxylation of 2,6-difluorobenzaldehyde (B1295200) would represent a significant advance in atom economy and process efficiency.

Further functionalization of the this compound core opens up a vast chemical space. The aldehyde moiety serves as a versatile handle for a wide array of transformations, including reductive aminations to form complex amines, and various condensation reactions. sigmaaldrich.com The aromatic ring, activated by the fluorine atoms, is a prime candidate for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a diverse range of substituents at the remaining positions. vapourtec.com Exploring the regioselectivity of these substitutions, guided by the electronic effects of the existing butoxy and formyl groups, will be a critical area of investigation.

Development of Highly Stereoselective Transformations

The aldehyde functionality of this compound is a key feature for engaging in stereoselective transformations, a critical aspect of modern drug discovery and materials science. Research should be directed towards the development of catalytic, enantioselective additions to the carbonyl group. For instance, the use of chiral catalysts in reactions with organometallic reagents could yield enantioenriched secondary alcohols, valuable building blocks for pharmaceuticals and other biologically active molecules.

Furthermore, the influence of the ortho- and meta-substituents on the stereochemical outcome of reactions such as the Wittig reaction warrants investigation. acs.orgrsc.org Understanding how the interplay of steric and electronic factors of the butoxy and fluoro groups dictates the E/Z selectivity of alkene formation will be crucial for the controlled synthesis of complex molecular architectures. acs.orgrsc.org Stereospecific reactions, where the stereochemistry of the starting material dictates that of the product, could also be explored, for example, in Diels-Alder cycloadditions where the aldehyde acts as a dienophile. masterorganicchemistry.comchadsprep.com

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic procedures for this compound and its derivatives to continuous flow platforms offers significant advantages in terms of safety, scalability, and reproducibility. vapourtec.commdpi.comamt.uk The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor can lead to higher yields and purities, particularly for highly exothermic or rapid reactions. researchgate.net The generation and in-situ use of reactive intermediates, a common feature in flow chemistry, could enable novel transformations that are challenging to perform in traditional batch processes. acs.org

Moreover, the integration of these flow setups with automated synthesis platforms can accelerate the discovery of new derivatives and the optimization of reaction conditions. sigmaaldrich.comnih.gov High-throughput experimentation, guided by artificial intelligence and machine learning algorithms, could rapidly screen various catalysts, solvents, and reaction parameters to identify optimal synthetic protocols. youtube.comchemrxiv.org This automated approach would be invaluable for building libraries of this compound derivatives for biological screening or materials testing.

Expansion of Applications in Material Science and Supramolecular Chemistry

The presence of fluorine atoms in this compound suggests significant potential in materials science, particularly in the field of liquid crystals. nih.govbiointerfaceresearch.com Fluorine substitution is known to have a profound impact on the mesomorphic properties of molecules, often leading to enhanced thermal stability and desirable dielectric anisotropy. biointerfaceresearch.comresearchgate.netepo.org Synthesizing and characterizing liquid crystalline materials derived from this benzaldehyde (B42025) could lead to the development of new display technologies. researchgate.netwipo.int

In the realm of supramolecular chemistry, the fluorinated aromatic ring can participate in non-covalent interactions, such as halogen bonding and π-π stacking, which are crucial for the self-assembly of complex architectures. rsc.orgscispace.com The introduction of fluorine can significantly influence the stability and structure of these assemblies. nih.gov Investigating the self-assembly behavior of derivatives of this compound could lead to the creation of novel gels, and other functional soft materials. nsf.gov The ability of fluorinated compounds to form distinct phases can be exploited to create highly ordered supramolecular structures. scispace.com

Synergistic Approaches combining Experimental and Computational Methodologies

A powerful strategy for accelerating research on this compound involves the tight integration of experimental and computational methods. Density Functional Theory (DFT) calculations can provide invaluable insights into the molecule's electronic structure, conformational preferences, and spectroscopic properties. researchgate.netresearchgate.netresearchgate.net These theoretical studies can predict the reactivity of different sites within the molecule, guiding the design of synthetic strategies and the interpretation of experimental results. canterbury.ac.ukrsc.orgrsc.org

For instance, computational modeling can be used to screen potential catalysts for stereoselective transformations, predict the outcomes of functionalization reactions, and understand the intermolecular forces driving self-assembly in the solid state or in solution. researchgate.netmdpi.com The synergy between in-silico predictions and empirical validation will not only deepen our fundamental understanding of the chemical behavior of this compound but also streamline the development of its applications in various fields.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-Butoxy-2,6-difluorobenzaldehyde, and what methodological considerations are critical for optimizing yield?

- Answer : A common approach involves nucleophilic aromatic substitution of a hydroxyl or halogen group on the benzene ring. For example, substituting a hydroxyl group with butoxy can be achieved using 1-bromobutane in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C . Purification typically involves column chromatography or recrystallization. Yield optimization requires strict control of reaction time, stoichiometry (excess alkylating agent), and inert atmosphere to prevent side reactions.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Confirm substitution patterns via chemical shifts (e.g., aldehydic proton at ~10 ppm, fluorine-induced deshielding).

- HPLC-MS : Verify molecular weight (C₁₁H₁₂F₂O₂; theoretical MW: 214.21) and purity (>95%) .

- FT-IR : Identify carbonyl (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups.

Q. What safety protocols are essential when handling this compound in the laboratory?

- Answer : Refer to analogous fluorinated aldehydes (e.g., bromo/chloro derivatives):

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Work in a fume hood due to potential respiratory irritancy (similar to 4-Bromo-2,6-difluorobenzaldehyde hazards) .

- Store at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of alkylation in 2,6-difluorobenzaldehyde derivatives?

- Answer : The fluorine atoms at positions 2 and 6 create electron-deficient aromatic rings, directing electrophilic substitution to the para position (relative to the aldehyde group). Steric hindrance from the butoxy group may slow further substitution. Comparative studies with ethoxy derivatives (e.g., 3-Ethoxy-2,6-difluorobenzaldehyde) suggest longer alkoxy chains reduce reaction rates due to increased steric bulk .

Q. What strategies can resolve contradictions in reported melting points or spectral data for this compound across literature sources?

- Answer :

- Reproducibility checks : Replicate synthesis and characterization under standardized conditions.

- Impurity analysis : Use HPLC to detect byproducts (e.g., unreacted starting materials or di-alkylated species) .

- Crystallography : Single-crystal X-ray diffraction can confirm molecular packing and purity if discrepancies persist .

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

- Answer : Density Functional Theory (DFT) calculations can map frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For instance, the aldehyde group’s electron-withdrawing nature lowers LUMO energy, facilitating nucleophilic attacks. Compare with bromo analogs (e.g., 3-Bromo-2,6-difluorobenzaldehyde) to validate predictive accuracy .

Q. What role does this compound play in designing photoactive materials or pharmaceutical intermediates?

- Answer : The compound’s fluorine and alkoxy groups enhance thermal stability and lipophilicity, making it suitable for:

- Photocatalysts : As a ligand in metal-organic frameworks (MOFs) for light-driven reactions .

- Drug intermediates : Functionalization via reductive amination or condensation to yield bioactive molecules (e.g., antifungal agents) .

Methodological Notes

- Synthetic Optimization : Use high-throughput screening to test bases (e.g., NaH vs. K₂CO₃) and solvents (DMF vs. DMSO) for improved yields .

- Data Interpretation : Cross-reference spectral libraries (e.g., PubChem, EPA DSSTox) to resolve ambiguities in NMR or IR peaks .

- Safety Compliance : Align handling protocols with SDS guidelines for structurally related compounds (e.g., 4-Bromo-2,6-difluorobenzaldehyde) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。